2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene
CAS No.: 948550-74-1
Cat. No.: VC2912685
Molecular Formula: C9H10Br2O2
Molecular Weight: 309.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948550-74-1 |
|---|---|
| Molecular Formula | C9H10Br2O2 |
| Molecular Weight | 309.98 g/mol |
| IUPAC Name | 2-bromo-5-(bromomethyl)-1,3-dimethoxybenzene |
| Standard InChI | InChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 |
| Standard InChI Key | CFSLZFORZMVWTE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1Br)OC)CBr |
| Canonical SMILES | COC1=CC(=CC(=C1Br)OC)CBr |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene features a benzene ring with four substituents strategically positioned. The compound contains two methoxy groups (-OCH₃) at positions 1 and 3, providing electron-donating properties to the aromatic system. A bromine atom is attached directly to the ring at position 2, while a bromomethyl group (-CH₂Br) occupies position 5, creating a molecule with multiple reactive sites. This arrangement of functional groups contributes to the compound's unique chemical behavior and synthetic utility.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀Br₂O₂ |
| Molecular Weight | 309.98 g/mol |
| Physical State | Presumed solid at room temperature |
| CAS Registry Number | 948550-74-1 |
| Creation Date | May 28, 2009 |
| Modification Date | February 22, 2025 |
Spectroscopic Properties
While specific spectroscopic data for 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is limited in the available literature, its structural features suggest characteristic spectroscopic signatures. The aromatic protons would exhibit signals in the downfield region of ¹H NMR spectra (approximately 6.5-7.5 ppm), while the methoxy groups would typically appear as singlets around 3.8-4.0 ppm. The bromomethyl group would likely show a characteristic signal around 4.5-4.6 ppm, similar to other benzylic bromides.
Nomenclature and Identifiers
Systematic Nomenclature
According to IUPAC naming conventions, the compound is systematically named as 2-bromo-5-(bromomethyl)-1,3-dimethoxybenzene. This name describes the benzene ring with two methoxy groups at positions 1 and 3, a bromine atom at position 2, and a bromomethyl group at position 5.
Alternative Names and Synonyms
The compound is also known by several synonyms and alternative names:
-
4-bromo-3,5-dimethoxybenzyl bromide
-
Benzene, 2-bromo-5-(bromomethyl)-1,3-dimethoxy-
Chemical Identifiers
The compound is associated with multiple chemical identifiers that facilitate its unambiguous identification in databases and literature:
| Identifier Type | Value |
|---|---|
| PubChem CID | 29940759 |
| CAS Registry Number | 948550-74-1 |
| InChI | InChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 |
| InChIKey | CFSLZFORZMVWTE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1Br)OC)CBr |
| DSSTox Substance ID | DTXSID70652338 |
| Wikidata | Q72452084 |
Synthetic Applications and Procedures
Role in Organic Synthesis
2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene serves as a valuable building block in organic synthesis due to its multiple reactive sites. The bromomethyl group provides a convenient point for nucleophilic substitution reactions, while the bromine attached directly to the aromatic ring can participate in various metal-catalyzed coupling reactions, such as Suzuki-Miyaura, Stille, or Negishi couplings.
Research Applications and Findings
Reactivity Profile
The compound's reactivity is predominantly dictated by its bromine functionalities. The benzylic bromide (bromomethyl group) is particularly reactive toward nucleophilic substitution, making it useful for introducing various functional groups at this position. Meanwhile, the aromatic bromine can undergo transition metal-catalyzed coupling reactions, allowing for the construction of more complex molecular architectures.
Evidence from related compounds suggests that the bromomethyl group can participate in coupling reactions with organometallic reagents. For instance, reaction with vinyl magnesium chloride in the presence of copper(I) iodide and 2,2'-bipyridyl has been documented for similar structures, leading to allylated products.
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